molecular formula C13H8F3NO3 B117582 1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 94695-52-0

1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B117582
CAS RN: 94695-52-0
M. Wt: 283.2 g/mol
InChI Key: NMASXYCNDJMMFR-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 94695-52-0 . It has a molecular weight of 283.21 . The compound is a white to yellow solid at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C13H8F3NO3 . The InChI Code is 1S/C13H8F3NO3/c14-8-3-6-11 (10 (16)9 (8)15)17 (5-1-2-5)4-7 (12 (6)18)13 (19)20/h3-5H,1-2H2, (H,19,20) .


Physical And Chemical Properties Analysis

This compound has a melting point of 167-168 °C and a predicted boiling point of 417.7±45.0 °C . The predicted density is 1.491±0.06 g/cm3 .

Scientific Research Applications

Physicochemical Properties and Impurity Analysis

Study on Physicochemical Properties A study by Yin Qiuxiang (2002) explored the melting and dissociation properties of a compound structurally related to 1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This research is significant for improving the crystallization and purification process of related compounds like ciprofloxacin, highlighting its role in industrial manufacturing processes (Yin Qiuxiang, 2002).

Impurity Profile Analysis Investigating impurities in drug manufacturing, U. R. Kalkote et al. (1996) studied the reaction of a similar compound with piperazine in water. This research provides insights into the impurity profile and reactivity of such compounds, which is crucial for ensuring the purity and efficacy of pharmaceutical products (Kalkote et al., 1996).

Chemical Synthesis and Modifications

Novel Synthesis Approaches M. Fujita et al. (1997) detailed a one-step furan ring formation process involving ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate. This showcases innovative methods in chemical synthesis, contributing to the development of new compounds with potential applications (Fujita et al., 1997).

Synthesis of Derivatives Several studies focus on synthesizing derivatives of quinoline compounds for various applications. For instance, N. Patel and S. D. Patel (2010) synthesized and evaluated the antimicrobial activity of thiazolidinone derivatives, demonstrating the versatility and potential of these compounds in medicinal chemistry (Patel & Patel, 2010).

Analytical and Spectral Studies

Spectral Analysis of Derivatives P. Yadav and Y. Joshi (2008) conducted spectral studies on novel ciprofloxacin derivatives, offering valuable data for understanding the structural and functional aspects of such compounds (Yadav & Joshi, 2008).

Photochemistry Investigations M. Mella et al. (2001) investigated the photochemistry of ciprofloxacin in aqueous solutions. This study provides insights into the behavior of quinolone compounds under different environmental conditions, which is crucial for their application and stability (Mella et al., 2001).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-8-3-6-11(10(16)9(8)15)17(5-1-2-5)4-7(12(6)18)13(19)20/h3-5H,1-2H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMASXYCNDJMMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336679
Record name 1-CYCLOPROPYL-6,7,8-TRIFLUORO-1,4-DIHYDRO-4-OXOQUINOLINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

94695-52-0
Record name 1-CYCLOPROPYL-6,7,8-TRIFLUORO-1,4-DIHYDRO-4-OXOQUINOLINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 94 g of ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, 600 ml of glacial acetic acid, 450 ml of water and 70 ml of concentrated sulphuric acid is heated to reflux for 1.5 hours. The hot suspension is then poured onto ice, and the precipitate is filtered off with suction, thoroughly washed with water, and dried in vacuo at 100° C. In this manner, 88.9 g of pure 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid of melting point 228°-230° C. (decomposition) are obtained.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 17.6 g (66.6 mmol) of the 2,3,4,5-tetrafluoroβ-oxo-benzenepropanoic acid was added 14.6 g (~1.5 equivalents) of triethylorthoformate and 16.19 g (2.38 equivalents) of acetic anhydride. The mixture was refluxed for two hours at 120° (and was then cooled to 80° C. and concentrated in vacuo. The mixture was diluted with t-butanol, cooled to 10° C., and 3.8 g (1.05 equivalents) of cyclopropylamine in 120 ml of t-butanol was added. The mixture was stirred at 20° C. for 30 minutes and then warmed to 50° C. overnight. At this temperature 7.5 g of potassium t-butoxide was added in 50 ml of t-butanol and the mixture was stirred for four hours. It was filtered and the solids dissolved in 250 ml of hot acetic acid and 200 ml of 3N hydrochloric acid was added in portions over four hours at 100° C. The mixture was cooled and the solids collected to give 15.44 g (82%) of the 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, mp 226°-228° C.
Name
2,3,4,5-tetrafluoroβ-oxo-benzenepropanoic acid
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
16.19 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

300 g of ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, 106.8 g of water, and 426 g of acetic acid were introduced and 3.8 g of sulfuric acid were added. The mixture was heated at reflux for 3 hours. 310 ml of distillate were then distilled off until a bottom temperature of 109° C. was reached. The mixture was then cooled to 80° C. and 157.5 g of 4.8% strength by weight sodium acetate solution were added dropwise. The pH was then in the range 3 to 4. The mixture was then cooled to 20° C. and the solid was filtered off with suction. The solid was washed with 200 ml of water and dried in vacuo at 50° C. 270.3 g of 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid were isolated, which corresponds to a yield of 99% of theory.
Name
Quantity
106.8 g
Type
reactant
Reaction Step One
Quantity
426 g
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 3
1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 6
1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

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